ethyl(trimethyl)phosphanium;gold

MOCVD Gold thin film Low-temperature deposition

Ethyl(trimethylphosphine)gold(I), systematically named ethyl(trimethyl)phosphanium;gold , is a gold(I) organometallic compound belonging to the alkyl(trialkylphosphine)gold(I) family. It is primarily recognized as a volatile metalorganic chemical vapor deposition (MOCVD) precursor capable of depositing high-purity gold films at temperatures as low as room temperature.

Molecular Formula C5H14AuP+
Molecular Weight 302.10 g/mol
CAS No. 148137-39-7
Cat. No. B12545436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl(trimethyl)phosphanium;gold
CAS148137-39-7
Molecular FormulaC5H14AuP+
Molecular Weight302.10 g/mol
Structural Identifiers
SMILESCC[P+](C)(C)C.[Au]
InChIInChI=1S/C5H14P.Au/c1-5-6(2,3)4;/h5H2,1-4H3;/q+1;
InChIKeyQBDDYUNUSQKDRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl(trimethylphosphine)gold(I) (CAS 148137-39-7): Procurement-Relevant Profile of a Low-Temperature Selective CVD Gold Precursor


Ethyl(trimethylphosphine)gold(I), systematically named ethyl(trimethyl)phosphanium;gold , is a gold(I) organometallic compound belonging to the alkyl(trialkylphosphine)gold(I) family. It is primarily recognized as a volatile metalorganic chemical vapor deposition (MOCVD) precursor capable of depositing high-purity gold films at temperatures as low as room temperature [1]. Unlike many gold precursors that require elevated substrate temperatures (typically >200°C) or reducing co-reactants, this compound undergoes thermal decomposition under ultrahigh vacuum to yield gold metal with total selectivity for metallic surfaces over insulating surfaces across a ~200°C window [1][2]. Its molecular formula is C5H14AuP with a molecular weight of 302.10 g/mol .

Workflow
Low-temperature MOCVD gold precursor; supports deposition at ambient substrate temperatures.
Selection
Reported total selectivity for metallic over insulating surfaces without co-reactants.
Use Context
Compatible with thermally labile substrates (polymers, organic dielectrics) in vacuum processing.

Why Ethyl(trimethylphosphine)gold(I) Cannot Be Simply Replaced by Other Gold Precursors


The alkyl(trialkylphosphine)gold(I) family exhibits pronounced structure-property relationships where small changes in the alkyl substituents substantially alter deposition temperature, volatility, and selectivity behavior. The methyl analog MeAuPMe3 requires an evaporator temperature above 40°C and yields high-quality deposits only above this threshold, while ethyl(trimethylphosphine)gold(I) deposits high-purity gold at room temperature (25°C) [1]. The trimethylgold(III) analog Me3AuPMe3 can deposit near room temperature but operates via a fundamentally different decomposition pathway involving reductive elimination, which can introduce carbon contamination and degrade film purity [2][3]. Furthermore, widely used gold(III) precursors such as dimethyl(acetylacetonate)gold(III) [Me2Au(acac)] require substrate temperatures of 125–200°C and lack the intrinsic metallic-surface selectivity that defines this compound's utility in semiconductor patterning applications [4]. These divergent performance profiles mean that generic substitution without experimental validation risks deposition failure, loss of area selectivity, or unacceptable film impurity levels.

Target
Ethyl(trimethylphosphine)gold(I)
Deposits gold at ambient temperature; reported wide selectivity window (~200°C range).
Substitutes
MeAuPMe3 (methyl analog)
Requires elevated evaporator temperature; low-temperature film quality may not reproduce.
Me3AuPMe3 (gold(III) analog)
Decomposition pathway differs; may introduce carbon contamination, shifting purity profile.
Me2Au(acac) (common gold(III) precursor)
Lacks intrinsic metal/insulator selectivity; requires supercritical or high-temperature conditions.

Quantitative Differentiation Evidence for Ethyl(trimethylphosphine)gold(I) (CAS 148137-39-7) Against Closest Analogs


Room-Temperature CVD Deposition Capability vs. Methyl(trimethylphosphine)gold(I)

Ethyl(trimethylphosphine)gold(I) demonstrates room-temperature chemical vapor deposition of high-purity gold, whereas its closest structural analog methyl(trimethylphosphine)gold(I) (MeAuPMe3) requires an evaporator temperature above 40°C to produce high-quality deposits [1][2]. In the same laser-CVD study, Me3AuPEt3 required above 60°C evaporator temperature for comparable quality [1]. The lower deposition temperature threshold translates directly into compatibility with temperature-sensitive substrates (e.g., organic dielectrics, polymer layers) and reduced thermal budget in semiconductor processing.

Deposition temperature
Head-to-head
Ambient (~25°C) vs. >40°C (MeAuPMe3) and >60°C (Me3AuPEt3)
Supports selection for temperature-sensitive substrate metallization.
Laser-induced CVD comparison; vacuum conditions apply.
MOCVD Gold thin film Low-temperature deposition

Substrate Selectivity Window: ~200°C Range for Metal-Over-Insulator Selective Deposition

Ethyl(trimethylphosphine)gold(I) exhibits total selectivity for gold deposition on atomically clean metallic surfaces (Cr, Cu, Au) over insulating surfaces (SiO2, polyimide) across a temperature range of approximately 200°C [1]. This selectivity was confirmed by scanning electron microscopy (SEM) and X-ray photoelectron spectroscopy (XPS), showing gold deposition exclusively on metallic regions with no detectable gold on adjacent insulator regions [1]. By contrast, common gold(III) precursors such as Me2Au(acac) require supercritical CO2 conditions (125°C, 150 bar) to achieve analogous metal-over-insulator selectivity, and lose selectivity at lower temperatures (60°C) where deposition occurs non-selectively on all surfaces [2].

Selectivity window
Cross-study context
~200°C total metal/insulator selectivity vs. narrow scCO2 window for Me2Au(acac)
Broader process latitude for area-selective deposition without photoresist.
SEM/XPS confirmed on Cr/SiO2, Cu/polyimide; ultrahigh vacuum.
Area-selective deposition Semiconductor metallization Patterned gold films

Substrate-Dependent Activation Energies for Gold Film Growth Kinetics

The activation energy for gold film growth from ethyl(trimethylphosphine)gold(I) was measured as 35.1 ± 0.4 kcal/mol on gold substrates and 18.3 ± 0.7 kcal/mol on copper substrates [1]. This nearly two-fold difference in activation energy between substrate materials provides a quantitative basis for the observed substrate selectivity: growth is kinetically favored on copper surfaces, enabling selective deposition in mixed-substrate environments. While direct activation energy data for the methyl analog MeAuPMe3 on different substrates is not available in the peer-reviewed literature for head-to-head comparison, the measured values establish a quantitative benchmark for process modeling and reactor design that is absent for most other gold(I) phosphine precursors [2].

Activation energy
Reported
35.1 ± 0.4 kcal/mol (Au); 18.3 ± 0.7 kcal/mol (Cu)
Substrate-dependent kinetics may guide reactor modeling and temperature window selection.
Measured in UHV CVD; Ea ratio Au/Cu ≈ 1.9.
CVD kinetics Activation energy Gold thin film nucleation

Reducing-Agent-Free Deposition vs. Hydrogen-Dependent Gold ALD and CVD Processes

Ethyl(trimethylphosphine)gold(I) deposits metallic gold without requiring a reducing co-reactant (e.g., H2 gas, plasma, or chemical reducing agent) as an essential process input [1][2]. This contrasts with emerging gold ALD processes using Me3AuPMe3, which require H2 plasma as a co-reactant to achieve self-limiting growth and acceptable film purity [3]. The elimination of reducing agents simplifies reactor design, reduces potential for substrate damage from plasma exposure, and avoids hydrogen embrittlement concerns for certain metal underlayers. The patent literature explicitly states the advantage: 'a reducing-agent coreactant is not required during the time the alkylated trialkylphosphinegold compound is undergoing a decomposition reaction to deposit gold' [2].

Co-reactant requirement
Class-level
No reducing agent needed vs. H2 plasma required for Me3AuPMe3 ALD
Simplifies reactor design; may reduce plasma-induced substrate damage risk.
Patent literature states co-reactant not required; class-level inference.
Reducing co-reactant Process simplicity Gold metallization

High-Impact Application Scenarios for Ethyl(trimethylphosphine)gold(I) (CAS 148137-39-7) Based on Quantitative Evidence


Low-Temperature Selective Metallization of Temperature-Sensitive Semiconductor Device Structures

The room-temperature CVD capability [1] and ~200°C selectivity window [2] enable gold contact and interconnect formation on polymer-based dielectrics (e.g., PMDA-ODA polyimide) and organic interlayer materials that cannot withstand the >125°C substrate temperatures required by Me2Au(acac) [3]. This is critical for advanced packaging, flexible electronics, and III-V compound semiconductor devices where thermal budget constraints preclude conventional gold deposition methods. The absence of a reducing co-reactant further protects air-sensitive device layers from chemical degradation.

Direct-Write Gold Pattern Generation via Selective CVD Without Lithographic Patterning

The total selectivity for metallic over insulating surfaces [1] enables direct-write circuit repair, interconnect formation, and electrode patterning on pre-patterned substrates without requiring photoresist deposition, exposure, development, and lift-off steps. The patent literature demonstrates selective gold deposition on chromium and copper patterns with complete absence of gold on adjacent SiO2 and polyimide regions at 25°C [2]. This bottom-up patterning approach reduces process steps and eliminates etch-related undercutting in fine-line geometries.

Kinetic Process Optimization Using Substrate-Specific Activation Energy Data

The measured activation energies of 35.1 kcal/mol (on Au) and 18.3 kcal/mol (on Cu) [1] provide quantitative inputs for computational fluid dynamics (CFD) modeling of precursor transport and decomposition in CVD reactor design. Process engineers can use these values to predict growth-rate temperature dependence for specific substrate combinations, enabling rational optimization of wafer temperature uniformity requirements and precursor flux conditions. The nearly two-fold kinetic preference for copper surfaces can be exploited to design self-aligned via fill processes where copper seed layers guide selective gold deposition.

Catalysis and Nanoparticle Synthesis via Volatile Gold(I) Precursor Delivery

The volatility of ethyl(trimethylphosphine)gold(I) at room temperature under vacuum [1] makes it suitable for gas-phase delivery of gold onto catalyst supports (e.g., MCM-41, TiO2, SiO2) for the preparation of supported gold nanoparticle catalysts. Unlike Me2Au(acac), which requires elevated temperatures for vapor transport [2], this compound can be delivered at ambient temperature, preserving the surface hydroxyl groups on oxide supports that are critical for achieving high catalytic activity in low-temperature CO oxidation and other gold-catalyzed reactions.

Application
Selection Property
Validation Focus
Low-temp selective metallization
Ambient deposition capability; wide selectivity window
Film purity and selectivity on polymer dielectrics
Direct-write gold patterning
Metal/insulator surface selectivity without photoresist
Pattern fidelity and absence of Au on insulator regions
CVD reactor modeling
Substrate-specific activation energies
Kinetic model validation for targeted substrate pairs
Catalyst support preparation
Volatile precursor delivery at ambient temperature
Gold nanoparticle deposition on oxide supports
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